molecular formula C17H11N3O3 B2865273 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 932026-50-1

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2865273
CAS No.: 932026-50-1
M. Wt: 305.293
InChI Key: DUPSGWXORXNFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the quinazoline and isoindole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the quinazoline and isoindole moieties.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial synthesis to ensure sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The binding interactions can modulate the activity of these targets, leading to desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include:

  • Quinazoline derivatives

  • Isoindole derivatives

  • Benzamide derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the resulting unique chemical and biological properties. These features can lead to different reactivity patterns and biological activities, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSGWXORXNFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.